molecular formula C21H30N6O2S B11262757 3-(4-Ethylpiperazin-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

3-(4-Ethylpiperazin-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B11262757
M. Wt: 430.6 g/mol
InChI Key: RHJRZMXDSMVEHL-UHFFFAOYSA-N
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Description

3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two piperazine rings, each substituted with different functional groups, and a pyridazine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

  • Step 1: Synthesis of 4-ethylpiperazine

      Reagents: Ethylamine, piperazine

      Conditions: Reflux in ethanol, followed by purification through distillation

  • Step 2: Synthesis of 3-methylbenzenesulfonyl chloride

      Reagents: 3-methylbenzenesulfonic acid, thionyl chloride

      Conditions: Reflux in dichloromethane, followed by purification through recrystallization

  • Step 3: Coupling Reaction

      Reagents: 4-ethylpiperazine, 3-methylbenzenesulfonyl chloride, pyridazine

      Conditions: Reflux in acetonitrile, followed by purification through column chromatography

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux

    Substitution: Nitric acid, sulfuric acid, room temperature

Major Products

    Oxidation: N-oxides of the piperazine rings

    Reduction: Sulfide derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and

Properties

Molecular Formula

C21H30N6O2S

Molecular Weight

430.6 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine

InChI

InChI=1S/C21H30N6O2S/c1-3-24-9-11-25(12-10-24)20-7-8-21(23-22-20)26-13-15-27(16-14-26)30(28,29)19-6-4-5-18(2)17-19/h4-8,17H,3,9-16H2,1-2H3

InChI Key

RHJRZMXDSMVEHL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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